

Application Notes and Protocols for N-Propylaniline as a Chemical Intermediate

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Compound of Interest

Compound Name: *N-Propylaniline*

Cat. No.: *B1293793*

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Introduction

N-Propylaniline is a versatile secondary aromatic amine that serves as a crucial chemical intermediate in the synthesis of a wide range of organic compounds. Its utility spans across the pharmaceutical, agrochemical, and dye industries. The presence of the N-propyl group modifies the electronic and steric properties of the aniline moiety, influencing its reactivity and the properties of the resulting derivatives. These application notes provide detailed protocols for the synthesis of **N-propylaniline** and its subsequent use in the preparation of a rubber antioxidant and an azo dye, highlighting its importance as a building block in organic synthesis.

Physicochemical and Spectroscopic Data of N-Propylaniline

A summary of the key physical and spectroscopic properties of **N-propylaniline** is provided below for easy reference and characterization.

Property	Value
CAS Number	622-80-0[1]
Molecular Formula	C ₉ H ₁₃ N[1]
Molecular Weight	135.21 g/mol [1]
Boiling Point	221.1 °C at 760 mmHg[1]
Density	0.952 g/cm ³ [1]
Refractive Index	1.548[1]
¹ H NMR (90 MHz, CDCl ₃)	See Table 2 for detailed assignments[1]
¹³ C NMR (in CDCl ₃)	See Table 3 for detailed assignments[1]

Table 1: Physicochemical Properties of **N-Propylaniline**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25 - 7.05	m	2H	Aromatic CH (ortho)
6.75 - 6.55	m	3H	Aromatic CH (meta, para) & NH
3.05	t	2H	-NH-CH ₂ -CH ₂ -CH ₃
1.75 - 1.50	m	2H	-NH-CH ₂ -CH ₂ -CH ₃
0.95	t	3H	-NH-CH ₂ -CH ₂ -CH ₃

Table 2: ¹H NMR Data for **N-Propylaniline**.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
148.5	Aromatic C-N
129.2	Aromatic CH (ortho/meta)
117.1	Aromatic CH (para)
112.8	Aromatic CH (ortho/meta)
46.1	-NH-CH ₂ -CH ₂ -CH ₃
22.8	-NH-CH ₂ -CH ₂ -CH ₃
11.6	-NH-CH ₂ -CH ₂ -CH ₃

Table 3: ¹³C NMR Data for **N-Propylaniline**.[\[1\]](#)

Experimental Protocols

Protocol 1: Synthesis of N-Propylaniline via Reductive Amination

This protocol details the synthesis of **N-propylaniline** from aniline and propionaldehyde using sodium borohydride as the reducing agent. Reductive amination is a widely used method for the N-alkylation of amines.[\[2\]](#)[\[3\]](#)

Reaction Scheme:



Materials:

- Aniline
- Propionaldehyde
- Methanol
- Sodium borohydride (NaBH₄)

- Glacial acetic acid
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

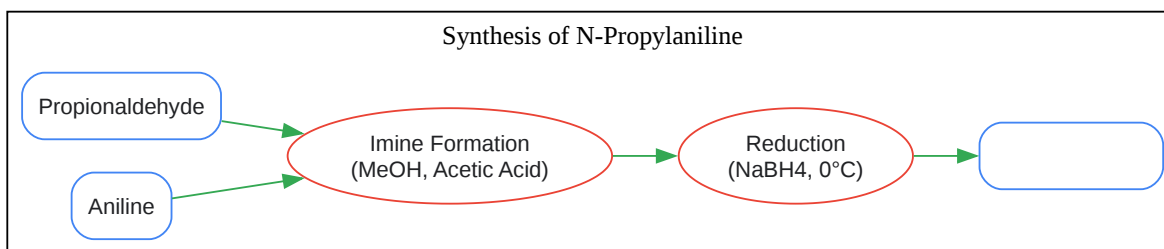
Procedure:

- In a 250 mL round-bottom flask, dissolve aniline (1.0 eq) in methanol.
- Add propionaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
- Add a catalytic amount of glacial acetic acid and continue stirring for another 1 hour to facilitate imine formation.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
- Remove the methanol under reduced pressure using a rotary evaporator.

- To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with saturated NaHCO_3 solution, followed by brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude **N-propylaniline**.
- Purify the crude product by vacuum distillation to yield pure **N-propylaniline**.

Expected Yield: 75-85%

Characterization: The product can be characterized by ^1H and ^{13}C NMR spectroscopy and compared with the data in Tables 2 and 3.



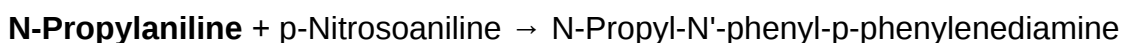
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Caption: Workflow for the synthesis of **N-propylaniline**.

Protocol 2: Application in Antioxidant Synthesis - Preparation of N-Propyl-N'-phenyl-p-phenylenediamine

N-alkyl-N'-phenyl-p-phenylenediamines are potent antioxidants used in the rubber industry to prevent degradation by ozone and oxidation.[4][5] This protocol describes a method for synthesizing an analogue of the commercial antioxidant IPPD.

Reaction Scheme:



Materials:

- **N-Propylaniline**
- p-Nitrosoaniline
- Toluene
- Formic acid (as a reducing agent)
- Palladium on carbon (Pd/C, 5%)
- Sodium bicarbonate
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

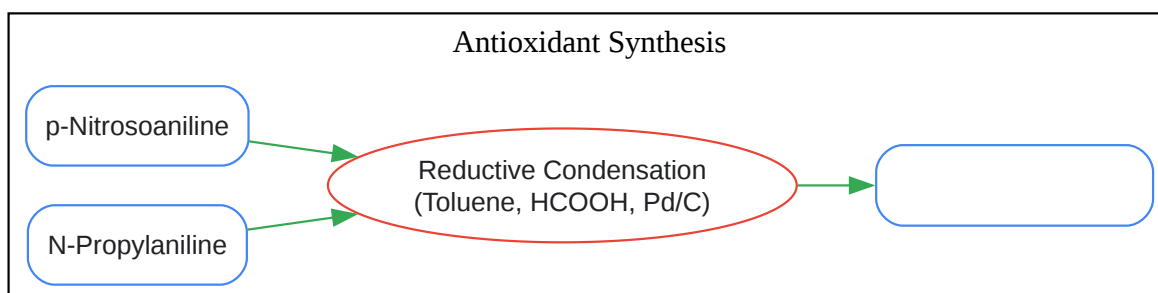
Procedure:

- To a 250 mL round-bottom flask, add **N-propylaniline** (1.0 eq), p-nitrosoaniline (1.0 eq), and toluene.
- Add a catalytic amount of 5% Pd/C.
- Heat the mixture to 80 °C with stirring.
- Slowly add formic acid (2.0 eq) dropwise to the reaction mixture.
- After the addition is complete, continue to heat the reaction at reflux for 4-6 hours, monitoring the reaction progress by TLC.

- Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Expected Yield: 60-75%

Characterization: The final product can be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry.



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Caption: Synthesis of an **N-propylaniline**-based antioxidant.

Protocol 3: Application in Dye Synthesis - Preparation of an Azo Dye

Azo dyes are a large class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond ($-\text{N}=\text{N}-$).^{[6][7][8]} This protocol outlines the synthesis of an azo dye using **N-propylaniline** as the coupling component.

Reaction Scheme:

- Diazotization: Aniline $\xrightarrow{(\text{NaNO}_2, \text{HCl}, 0-5^\circ\text{C})}$ Benzenediazonium chloride
- Azo Coupling: Benzenediazonium chloride + **N-Propylaniline** \rightarrow Azo Dye

Materials:

- Aniline
- Sodium nitrite (NaNO_2)
- Concentrated hydrochloric acid (HCl)
- **N-Propylaniline**
- Sodium hydroxide (NaOH)
- Ethanol
- Ice
- Beakers
- Stirring rod
- Buchner funnel and filter paper

Procedure:

Part 1: Diazotization of Aniline

- In a beaker, dissolve aniline (1.0 eq) in a mixture of concentrated HCl and water.
- Cool the solution to 0-5 °C in an ice bath.
- In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold water.

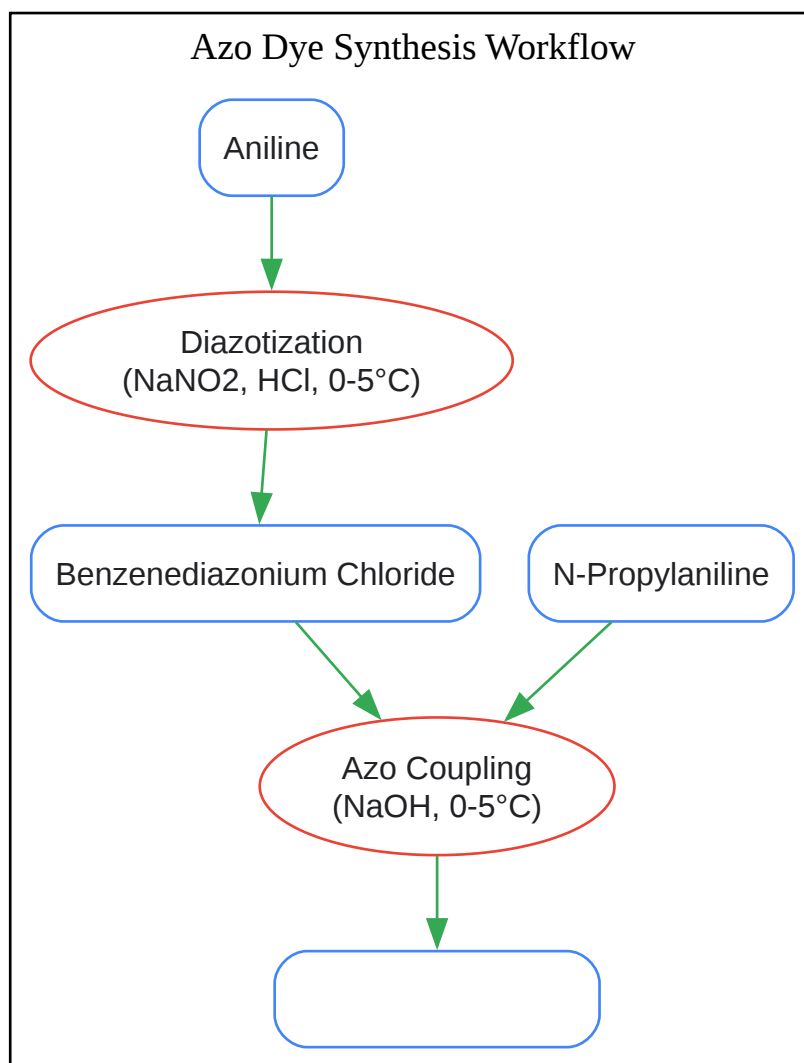
- Slowly add the sodium nitrite solution to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. Keep this diazonium salt solution in the ice bath.

Part 2: Azo Coupling

- In a separate beaker, dissolve **N-propylaniline** (1.0 eq) in a dilute aqueous solution of sodium hydroxide.
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold diazonium salt solution from Part 1 to the cold **N-propylaniline** solution with vigorous stirring.
- A colored precipitate of the azo dye will form immediately.
- Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
- Collect the solid dye by vacuum filtration using a Buchner funnel.
- Wash the precipitate with cold water.
- Recrystallize the crude dye from ethanol to obtain the pure product.

Expected Yield: 80-90%

Characterization: The dye can be characterized by UV-Vis spectroscopy to determine its maximum absorbance wavelength (λ_{max}) and by IR spectroscopy to identify the characteristic N=N stretching vibration.



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Caption: Workflow for the synthesis of an azo dye.

Signaling Pathways and Mechanism of Action Antioxidant Mechanism of N-Alkyl-N'-phenyl-p-phenylenediamines

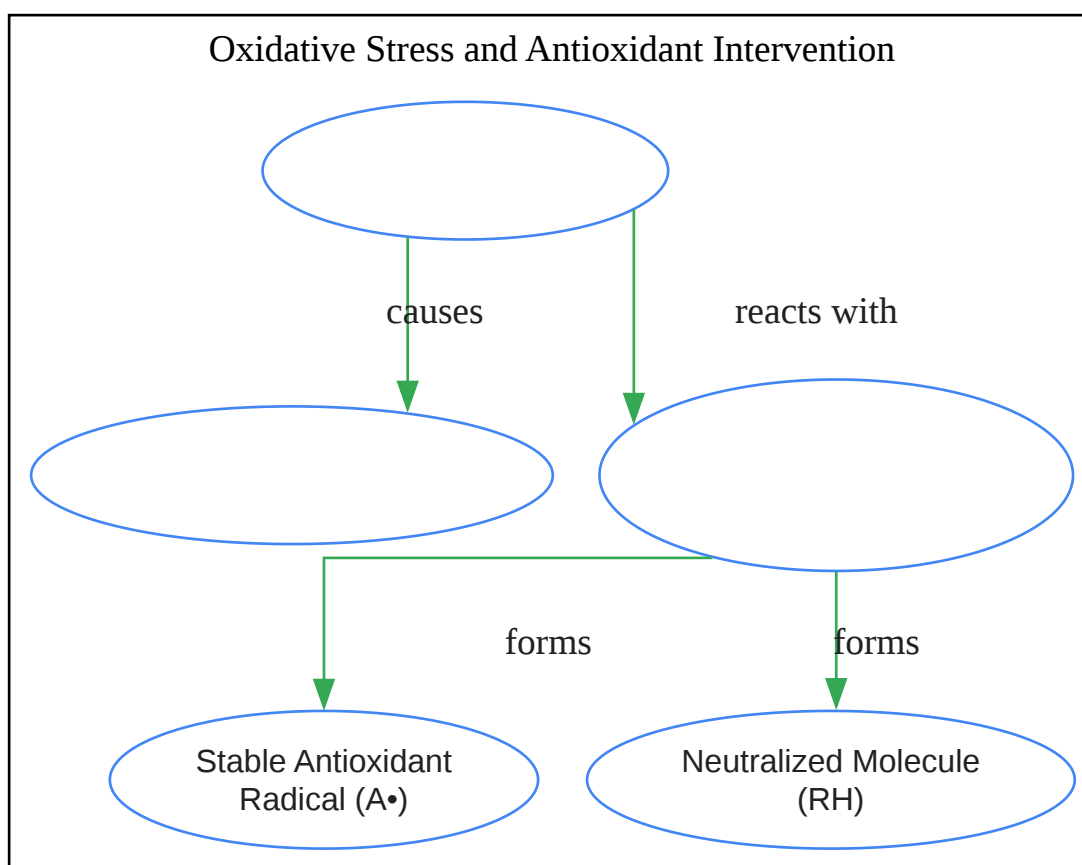
N-alkyl-N'-phenyl-p-phenylenediamines, such as the one synthesized in Protocol 2, function as potent antioxidants by interrupting the chain reactions of autoxidation.[4][5] They act as radical scavengers, donating a hydrogen atom to reactive oxygen species (ROS) and other free

radicals, thereby neutralizing them and preventing oxidative damage to cellular components like lipids, proteins, and DNA.[1][9][10][11]

The general mechanism involves the following steps:

- Donation of a Hydrogen Atom: The antioxidant (AH) reacts with a free radical ($R\bullet$), donating a hydrogen atom to neutralize it. $AH + R\bullet \rightarrow A\bullet + RH$
- Formation of a Stable Radical: The resulting antioxidant radical ($A\bullet$) is resonance-stabilized and less reactive than the initial free radical, thus terminating the oxidation chain reaction.

This process helps to mitigate oxidative stress, which is implicated in a wide range of diseases and degenerative processes.[1][9][12]



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Caption: Antioxidant mechanism against oxidative stress.

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